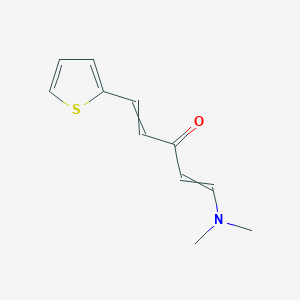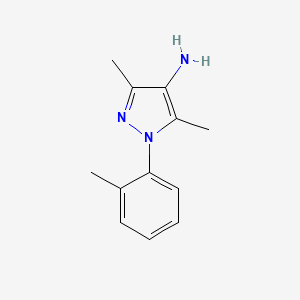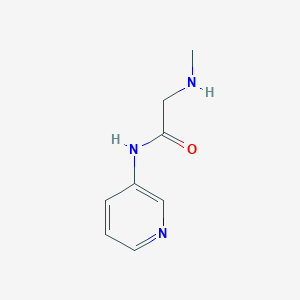
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and an acrylonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile typically involves the reaction of dimethylamine with a suitable precursor containing the trifluoroacetyl and acrylonitrile groups. Common synthetic routes may include:
Nucleophilic substitution reactions: where dimethylamine reacts with a halogenated precursor.
Condensation reactions: involving the formation of the acrylonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new functional groups.
Reduction: leading to the formation of reduced derivatives.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: could produce amines or alcohols.
Substitution: might result in halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: for studying the effects of trifluoroacetyl and acrylonitrile groups on biological systems.
Medicine: in the development of pharmaceuticals with specific functional groups.
Industry: as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and nucleophilic attacks, while the trifluoroacetyl group can enhance the compound’s reactivity and stability. The acrylonitrile moiety can undergo polymerization or addition reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)propionitrile
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)butyronitrile
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)pentanitrile
Uniqueness
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts distinct reactivity compared to similar compounds with different chain lengths or substituents. This uniqueness makes it valuable for specific applications where the acrylonitrile group plays a crucial role.
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile |
InChI |
InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3 |
Clé InChI |
QYIZWLYRTYESAI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)

amine](/img/structure/B11741086.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11741098.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)
![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)

![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
amine](/img/structure/B11741131.png)


